molecular formula C9H9BrO B1338272 5-bromo-2,3-dihydro-1H-inden-1-ol CAS No. 34598-50-0

5-bromo-2,3-dihydro-1H-inden-1-ol

Cat. No.: B1338272
CAS No.: 34598-50-0
M. Wt: 213.07 g/mol
InChI Key: DRXIUUZVRAOHBS-UHFFFAOYSA-N
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Description

5-Bromo-2,3-dihydro-1H-inden-1-ol, commonly referred to as 5-bromoindole, is a heterocyclic organic chemical compound with a molecular formula of C9H7BrO. It has a molecular weight of 210.07 g/mol and is a colorless solid at room temperature. 5-bromoindole has a wide range of applications in both chemical synthesis and scientific research.

Scientific Research Applications

Synthesis of Biologically Active Compounds

5-bromo-2,3-dihydro-1H-inden-1-ol and its related derivatives are primarily used as intermediates in the synthesis of biologically active compounds. Their configurations and stereochemistry are crucial, as they influence the biological activity of the final products. A study involved the synthesis of all four possible stereoisomers of cis- and trans-2-bromo-2,3-dihydro-1H-inden-1-ols, emphasizing their importance as intermediates. Biocatalytic kinetic trans-esterification was used for the resolution of racemates, showcasing the compound's versatility in synthetic organic chemistry (Prysiazhnuk, Rusanov, & Kolodiazhnyi, 2021).

Structural Analysis and Molecular Interactions

The crystal structure of these compounds is another area of interest, aiding in understanding their molecular interactions and stability. For instance, 5-bromo-1-(4-bromophenyl)isatin, a derivative, demonstrates intriguing crystallographic properties and interactions, which could be critical for understanding the molecular structure and potential applications in various fields, including material science (El-Hiti, Smith, Alamri, Morris, Kille, & Kariuki, 2018).

Catalytic and Synthetic Applications

The compound and its related derivatives are used as catalysts and reactants in various chemical reactions, highlighting their significance in synthetic chemistry. For instance, a study presented a novel N-bromo sulfonamide reagent used as a highly efficient catalyst for the synthesis of biologically significant compounds, indicating the broader applicability of brominated compounds in catalytic processes (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Molecular Transformation and Synthetic Building Blocks

This compound derivatives serve as versatile precursors and intermediates in the synthesis of complex organic molecules. Their multi-brominated nature allows for various transformations, making them valuable building blocks in organic synthesis. For example, the acid-induced intramolecular cyclization of certain derivatives leads to the formation of 2,3-dibromo-1H-indene derivatives, showcasing the compound's role in the synthesis of complex organic structures with potential applications in materials science and pharmaceuticals (Iwata, Egawa, Yamanishi, & Tsuji, 2022).

Safety and Hazards

The compound is associated with some safety hazards. It has been assigned the GHS07 pictogram, with the signal word “Warning”. The hazard statement is H302 .

Future Directions

While specific future directions for 5-bromo-2,3-dihydro-1H-inden-1-ol are not mentioned in the available literature, similar compounds have been studied for their potential applications in organic solar cells and as inhibitors of cholinesterase enzymes .

Properties

IUPAC Name

5-bromo-2,3-dihydro-1H-inden-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXIUUZVRAOHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90541957
Record name 5-Bromo-2,3-dihydro-1H-inden-1-ol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34598-50-0
Record name 5-Bromo-2,3-dihydro-1H-inden-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34598-50-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2,3-dihydro-1H-inden-1-ol
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URL https://comptox.epa.gov/dashboard/DTXSID90541957
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-2,3-dihydro-1H-inden-1-ol
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Synthesis routes and methods I

Procedure details

5-bromo-2,3-dihydro-1H-inden-1-one (2.0 g) was dissolved in methanol (20 mL), and to the resultant solution, sodium borohydride (0.54 g) was added at room temperature, followed by stirring the resultant reaction mixture at room temperature for 14 hours. To the reaction mixture, 1M hydrochloric acid (50 mL) was added, followed by extracting the resultant reaction mixture with ethyl acetate (50 mL) three times, and the organic phase was washed sequentially with water (50 mL) and a saturated saline (50 mL) and was dried over anhydrous sodium sulfate. From the organic phase, the solvent was distilled off under reduced pressure to obtain the subject compound (2.0 g) as a pale yellow solid.
Quantity
2 g
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reactant
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20 mL
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resultant solution
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0 (± 1) mol
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0.54 g
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50 mL
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Synthesis routes and methods II

Procedure details

A suspension of 5-bromo-2,3-dihydro-1H-inden-1-one (2.07 g, 9.81 mmol) in ethanol (49 mL) was treated with the sodium borohydride (186 mg, 4.90 mmol) all at once. After a few minutes, the solution warmed slightly and all solids dissolved. After stirring at room temperature for 1 h, the mixture was concentrated in vacuo to remove ethanol. The gum obtained was partitioned between ethyl acetate and water. The organic layer was extracted with saturated sodium bicarbonate solution (2×) and saturated sodium chloride solution. Drying (Na2SO4) and concentration in vacuo afforded the title compound (3.05 g, 98%) as a colorless oil, which crystallized upon pumping under high vacuum overnight.
Quantity
2.07 g
Type
reactant
Reaction Step One
Quantity
49 mL
Type
solvent
Reaction Step One
Quantity
186 mg
Type
reactant
Reaction Step Two
Yield
98%

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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